2-Bromobenzo[d]oxazole-6-carboxylic acid
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Overview
Description
2-Bromobenzo[d]oxazole-6-carboxylic acid is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. The presence of a bromine atom at the second position and a carboxylic acid group at the sixth position makes this compound particularly interesting for various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromobenzo[d]oxazole-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminophenol with bromoacetic acid, followed by cyclization to form the oxazole ring. The reaction conditions often involve the use of a dehydrating agent and a catalyst to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-Bromobenzo[d]oxazole-6-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or oxidized to a more reactive intermediate.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.
Oxidation Reactions: Often use oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Commonly employ reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Reactions: Yield substituted oxazole derivatives.
Oxidation and Reduction Reactions: Produce alcohols, aldehydes, or other functionalized derivatives.
Scientific Research Applications
2-Bromobenzo[d]oxazole-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anticancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Bromobenzo[d]oxazole-6-carboxylic acid largely depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromine atom and the carboxylic acid group play crucial roles in its binding affinity and specificity. The compound may also participate in redox reactions, influencing cellular pathways and processes .
Comparison with Similar Compounds
2-Methoxybenzo[d]oxazole: Known for its antimicrobial activity.
2-Ethoxybenzo[d]oxazole: Exhibits antifungal properties.
2-Chlorobenzo[d]oxazole: Used in various chemical syntheses
Uniqueness: 2-Bromobenzo[d]oxazole-6-carboxylic acid stands out due to the presence of both a bromine atom and a carboxylic acid group, which confer unique reactivity and biological activity.
Properties
Molecular Formula |
C8H4BrNO3 |
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Molecular Weight |
242.03 g/mol |
IUPAC Name |
2-bromo-1,3-benzoxazole-6-carboxylic acid |
InChI |
InChI=1S/C8H4BrNO3/c9-8-10-5-2-1-4(7(11)12)3-6(5)13-8/h1-3H,(H,11,12) |
InChI Key |
HBWAKYWDBYEZHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)OC(=N2)Br |
Origin of Product |
United States |
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